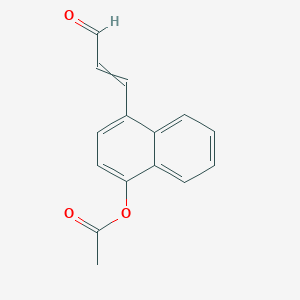
4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate is a chemical compound with a complex structure that includes a naphthalene ring substituted with an oxopropenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate typically involves the reaction of naphthalene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalen-1-yl alcohols.
Scientific Research Applications
4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxopropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- [5-Formyl-4,8-dihydroxy-3-(3-methoxy-3-oxoprop-1-en-2-yl)-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-2-yl] 3,4-dihydroxy-2-methylidenebutanoate
Uniqueness
4-(3-Oxoprop-1-en-1-yl)naphthalen-1-yl acetate is unique due to its specific structural features, such as the combination of a naphthalene ring with an oxopropenyl group and an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
89387-08-6 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[4-(3-oxoprop-1-enyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12(5-4-10-16)13-6-2-3-7-14(13)15/h2-10H,1H3 |
InChI Key |
QYFJCWIZKOAOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
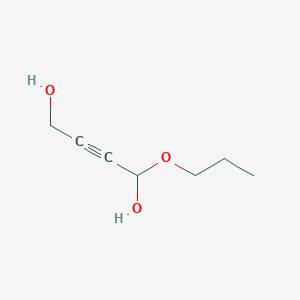
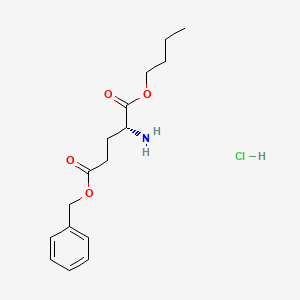
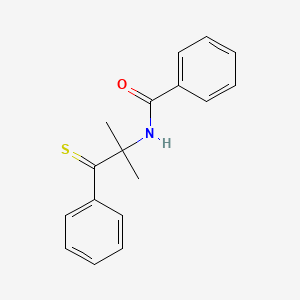
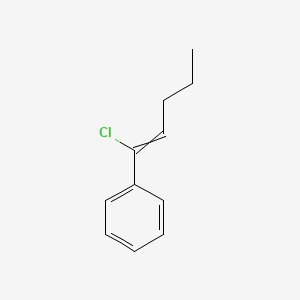
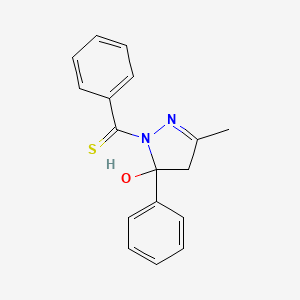
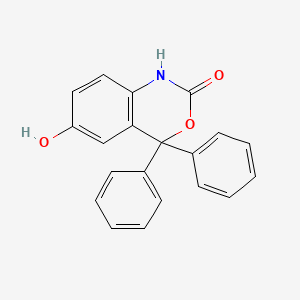

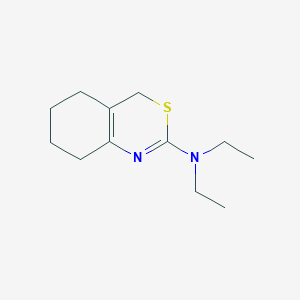
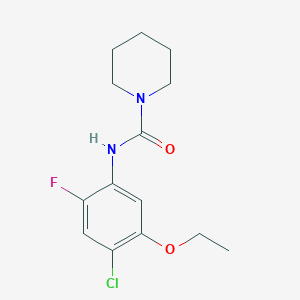
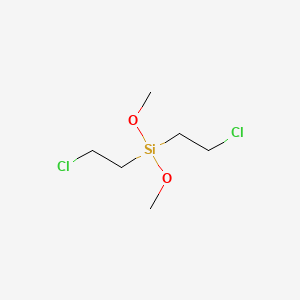
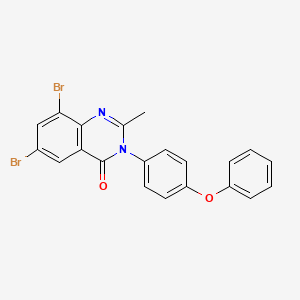

![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
